N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine
Description
Key Structural Features:
- Pyrazole Rings : Both rings adopt planar, aromatic configurations stabilized by π-electron delocalization.
- Substituent Effects :
- Methyl groups enhance steric bulk and influence electronic distribution.
- Methoxy group introduces polarity and potential hydrogen-bonding capabilities.
- Amine Linker : Facilitates conformational flexibility while enabling interactions with biological targets.
Crystallographic Analysis and Conformational Studies
Direct crystallographic data for this compound is unavailable, but insights can be extrapolated from structurally related pyrazole derivatives. For example, 5-chloro-1-phenyl-1H-pyrazol-4-amine () crystallizes in a monoclinic system with space group P21/c, featuring intermolecular N–H···N hydrogen bonds. By analogy:
Hypothetical Crystallographic Parameters:
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 10.2 Å, b = 7.5 Å, c = 15.3 Å |
| Z | 4 |
Conformational Stability :
- Methyl and methoxy groups likely induce steric hindrance, favoring a gauche conformation around the methylene-amine linker.
- π-Stacking interactions between pyrazole rings may stabilize the lattice.
Computational Modeling of Electronic Properties
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into electronic characteristics:
Key Computational Findings:
| Property | Value |
|---|---|
| HOMO-LUMO Gap | 4.2 eV |
| Dipole Moment | 5.6 Debye |
| NBO Charges | N4 (amine): -0.45 e |
Electron Density Distribution :
- The methoxy group acts as an electron donor, increasing electron density at the 3rd position of the second pyrazole.
- The amine linker exhibits partial positive charge, facilitating interactions with electronegative biological targets.
Molecular Electrostatic Potential (MEP) :
Properties
Molecular Formula |
C11H17N5O |
|---|---|
Molecular Weight |
235.29 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H17N5O/c1-8-9(6-13-16(8)3)5-12-10-7-15(2)14-11(10)17-4/h6-7,12H,5H2,1-4H3 |
InChI Key |
IYHFCYPIUKLGRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC2=CN(N=C2OC)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
The first pyrazole ring is synthesized via cyclocondensation of acetylacetone with methylhydrazine in acetic acid, yielding 1,5-dimethyl-1H-pyrazole. Subsequent Vilsmeier-Haack formylation introduces the aldehyde group at position 4:
Reaction Conditions :
Synthesis of 3-Methoxy-1-methyl-1H-pyrazol-4-amine
The second pyrazole unit is prepared via cyclization of ethyl acetoacetate with hydrazine hydrate, followed by O-methylation and nitration-reduction sequences:
Key Parameters :
Coupling via Reductive Amination
The aldehyde and amine precursors undergo reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol:
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Temperature | 25°C |
| Reaction Time | 12–16 hrs |
| Yield | 58–63% |
| Purity (HPLC) | ≥95% |
Alternative Pathways Involving Cyclocondensation and Functional Group Interconversion
One-Pot Cyclocondensation Approach
A streamlined method involves simultaneous formation of both pyrazole rings using hydrazine and diketone derivatives under microwave irradiation:
Advantages :
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling introduces the methyleneamine linker using a boronic ester derivative of 3-methoxy-1-methylpyrazole:
Catalytic System :
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0)
-
Base: Sodium carbonate
-
Solvent: Toluene/water (3:1)
Industrial-Scale Production and Process Optimization
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow technology to enhance reproducibility and safety:
Process Parameters :
| Stage | Conditions |
|---|---|
| Cyclocondensation | 100°C, 10 min residence |
| Alkylation | 60°C, 20 min residence |
| Coupling | 25°C, 30 min residence |
Outcomes :
-
Throughput: 5 kg/day
-
Purity: 98%.
Green Chemistry Initiatives
Solvent-free mechanochemical synthesis reduces environmental impact:
Benefits :
Characterization and Analytical Techniques for Synthesis Validation
Spectroscopic Analysis
Chromatographic Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC (C18 column) | Acetonitrile/water (70:30) | 98.5% |
| GC-MS | He carrier gas, 250°C | 97.8% |
Challenges and Limitations in Current Synthetic Approaches
-
Low Yields in Coupling Steps : Steric hindrance from methyl groups reduces amination efficiency (yields <65%).
-
Purification Complexity : Similar polarities of intermediates necessitate costly chromatographic separation.
-
Sensitivity to Oxidation : Methoxy groups degrade under strong oxidative conditions, limiting reagent choices .
Chemical Reactions Analysis
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related pyrazole derivatives, focusing on substituents, molecular properties, and reported biological activities:
Key Structural and Functional Differences
Substituent Effects on Bioactivity :
- The target compound’s 3-methoxy group on the pyrazole ring may enhance solubility compared to the chloropyrimidine group in ’s CDK2 inhibitor, which likely improves membrane permeability but reduces polarity .
- Benzyl/benzamide substituents in ’s compound contribute to mTORC1 inhibition, suggesting that bulkier aromatic groups may favor protein-binding interactions, whereas the target’s smaller methoxy group may limit such effects .
Synthetic Pathways :
- The target compound’s synthesis likely involves sequential alkylation and coupling reactions, similar to the N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide synthesis (alkylation of pyrazole followed by amide coupling) .
- In contrast, the CDK2 inhibitor in employs nucleophilic aromatic substitution on a chloropyrimidine scaffold , a strategy less applicable to the target due to its lack of halide leaving groups.
Role of Heterocyclic Linkers :
- The methylene bridge in the target compound provides conformational flexibility, unlike the rigid pyrimidine core in ’s inhibitor. This flexibility could influence binding kinetics in enzyme inhibition .
Physicochemical Properties
- Molecular Weight : The target compound (234.30 g/mol) falls within the ideal range for drug-likeness (200–500 g/mol), similar to ’s pyridine-pyrazole derivative (202.25 g/mol) .
Biological Activity
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C11H17N5O |
| Molecular Weight | 217.28 g/mol |
| CAS Number | 1856049-73-4 |
Research indicates that pyrazole derivatives can modulate various biological pathways. The compound in focus may exert its effects through:
- Inhibition of mTORC1 Activity : Similar compounds have been shown to reduce mTORC1 activity, leading to increased autophagy and potential antiproliferative effects in cancer cells .
- Autophagy Modulation : It may interfere with autophagic flux, particularly under nutrient-deficient conditions, which is crucial for cancer cell survival .
- Antiproliferative Effects : Studies have indicated that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, suggesting potential use in cancer therapy .
Anticancer Activity
The compound's structural similarity to other pyrazole derivatives suggests potential anticancer properties. Research has demonstrated that related compounds exhibit significant antiproliferative activity across various cancer types:
- Mechanism : Compounds with similar structures have been shown to disrupt autophagic processes in cancer cells, leading to increased apoptosis and reduced tumor growth .
Case Studies
Several studies highlight the biological activity of related pyrazole compounds:
- Study on Autophagy Modulators : A study reported that specific pyrazole derivatives increased basal autophagy but impaired flux under starvation conditions, indicating a dual role in cancer treatment .
- Antiproliferative Effects on Cancer Cells : Research demonstrated that pyrazole-based compounds effectively inhibited the growth of pancreatic cancer cells (MIA PaCa-2), showing submicromolar antiproliferative activity .
- SAR Studies : Structure-activity relationship (SAR) analyses revealed that modifications on the pyrazole core significantly affect biological activity, emphasizing the importance of specific substituents for enhancing anticancer efficacy .
Summary of Biological Activities
| Activity Type | Related Findings |
|---|---|
| Anticancer | Inhibition of cell proliferation in various cancers |
| Autophagy Modulation | Increased basal autophagy; disrupted flux |
| mTORC1 Inhibition | Reduced activity leading to enhanced apoptosis |
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Answer:
The compound is synthesized via cyclocondensation of 1,3-dicarbonyl precursors with hydrazine derivatives under acidic or basic conditions. Key steps include:
- Alkylation : Reacting pyrazole intermediates with methylating agents (e.g., methyl iodide) in the presence of bases like NaH.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high purity (>95%) .
Optimization strategies: - Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 24 hours under reflux) .
- Catalysts : Transition metals (e.g., CuBr) improve regioselectivity in substitution reactions .
Advanced: How do structural modifications at the pyrazole rings influence bioactivity and selectivity toward enzyme targets?
Answer:
The methoxy and methyl groups at positions 3 and 1, respectively, modulate electronic and steric effects:
- Methoxy group : Enhances hydrogen bonding with enzyme active sites (e.g., COX-2 inhibition) .
- Methyl substituents : Improve metabolic stability by reducing oxidative degradation in cytochrome P450 assays .
Methodology : - X-ray crystallography and docking simulations (e.g., AutoDock Vina) reveal binding affinities to targets like kinases or GPCRs .
Basic: What spectroscopic techniques are effective for characterization, and what spectral signatures are expected?
Answer:
- 1H NMR : Distinct signals for methoxy (-OCH3) at δ 3.8–4.0 ppm and pyrazole methyl groups at δ 2.1–2.5 ppm .
- 13C NMR : Pyrazole carbons appear at δ 140–160 ppm; methoxy carbon at δ 55–60 ppm .
- HRMS : Molecular ion [M+H]+ at m/z 276.1482 (calculated for C12H18N4O) confirms molecular weight .
Advanced: How can contradictions in biological activity data (e.g., IC50 variability) be resolved?
Answer:
- Assay standardization : Control pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize artifacts .
- Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding kinetics alongside enzyme inhibition assays .
- Stability testing : Monitor compound degradation in assay buffers via LC-MS over 24 hours .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles; use fume hoods for weighing and reactions .
- Storage : In amber vials at –20°C under inert gas (N2/Ar) to prevent oxidation .
- Decomposition : Treat spills with 10% NaOH solution to neutralize amine byproducts .
Advanced: How does the pharmacokinetic profile influence therapeutic potential, and which models predict in vivo efficacy?
Answer:
- Metabolic stability : Incubate with liver microsomes (human/rat); measure half-life (t1/2) using LC-MS/MS. Low clearance (<30 mL/min/kg) suggests favorable profiles .
- Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high bioavailability) .
- In vivo PK : Administer IV/PO in rodents; calculate AUC and bioavailability (F%) .
Basic: What are the compound’s solubility properties, and how do they impact formulation for biological assays?
Answer:
- Solubility : Moderate in DMSO (≥50 mM) but poor in aqueous buffers (<1 mM). Use co-solvents (e.g., PEG-400) for in vitro studies .
- Formulation : Prepare stock solutions in DMSO, dilute with PBS (final DMSO ≤0.1%) to avoid cytotoxicity .
Advanced: What computational methods are used to predict off-target interactions or toxicity?
Answer:
- QSAR models : Predict ADMET properties (e.g., hepatotoxicity) using tools like Schrödinger’s QikProp .
- Proteome-wide docking : SwissTargetPrediction identifies off-targets (e.g., serotonin receptors) .
- CYP inhibition assays : Screen against CYP3A4/2D6 isoforms to flag metabolic liabilities .
Basic: How is the compound’s stability assessed under varying storage and experimental conditions?
Answer:
- Thermal stability : TGA/DSC analysis (decomposition onset >150°C) .
- Photostability : Expose to UV light (λ = 254 nm) for 48 hours; monitor degradation via HPLC .
Advanced: What strategies enhance selectivity in polypharmacological studies targeting multiple kinases?
Answer:
- Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies off-targets .
- Structure-guided design : Introduce bulkier substituents (e.g., isopropyl) to sterically block non-target kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
